Enhanced EED Probe Binding Relative to the 2‑Ethoxy Homolog
In a LanthaScreen TR‑FRET assay measuring displacement of a pyrrolidine‑based Oregon‑green probe from GST‑tagged human EED protein, the 2‑methoxy analog achieved an IC₅₀ of 50 nM, whereas the 2‑ethoxy homolog (CAS 2034577‑63‑2) showed an IC₅₀ of 80 nM under identical conditions [1][2]. These data were extracted from a common assay platform, allowing a direct intra‑study comparison.
| Evidence Dimension | Affinity for EED (TR‑FRET probe displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | 2‑ethoxy analog IC₅₀ = 80 nM |
| Quantified Difference | 1.6‑fold higher affinity (50 nM vs. 80 nM) |
| Conditions | LanthaScreen TR‑FRET, GST‑tagged EED, 1 h incubation, pyrrolidine‑based Oregon‑green probe |
Why This Matters
The 1.6‑fold improvement in affinity for EED suggests that the 2‑methoxyacetyl side‑chain can enhance key polar contacts within the binding pocket, potentially lowering the required effective concentration in EED‑dependent epigenetic assays, thereby reducing off‑target risk and improving assay signal window during screening.
- [1] BindingDB entry BDBM50231875 (CHEMBL4085432) for 2‑methoxy analog. BindingDB, 2019. View Source
- [2] BindingDB entry BDBM50231866 (CHEMBL4094795) for 2‑ethoxy analog. BindingDB, 2019. View Source
